Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and an ethyl ester group. It is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate and trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to promote cyclization, leading to the formation of the desired imidazo[1,2-a]pyridine derivative .
Chemical Reactions Analysis
Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ester groups can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in its biological activity by influencing its binding affinity to target proteins and enzymes. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Ethyl imidazo[1,2-a]pyridine-3-carboxylate: Lacks the cyano and trifluoromethyl groups, resulting in different chemical and biological properties.
6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine: Contains a chloro group instead of a cyano group, leading to variations in reactivity and biological activity.
The unique combination of the cyano and trifluoromethyl groups in this compound distinguishes it from other similar compounds, contributing to its specific chemical and biological properties.
Biological Activity
Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₂H₈F₃N₃O₂
- Molecular Weight : 283.206 g/mol
- CAS Number : 2407339-54-0
- MDL Number : MFCD32200427
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 25.0 μg/mL |
Pseudomonas aeruginosa | 15.0 μg/mL |
These results indicate that the compound may serve as a potential lead for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.
Antioxidant Activity
In silico studies have demonstrated that this compound possesses significant antioxidant properties. Molecular docking studies revealed favorable interactions with key antioxidant proteins.
Protein Target | Docking Score (kcal/mol) |
---|---|
Lipoxygenase | -9.4 |
NADPH oxidase | -8.7 |
Bovine Serum Albumin | -9.1 |
These findings suggest that the compound could be developed as a therapeutic agent for oxidative stress-related diseases.
The mechanism underlying the biological activity of this compound involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Biofilm Formation : this compound disrupts biofilm formation, which is crucial for bacterial survival and resistance.
- Quorum Sensing Interference : The compound interferes with quorum sensing mechanisms in bacteria, reducing their virulence.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that the compound significantly inhibited bacterial growth at low concentrations and disrupted biofilm formation by up to 70% at sub-MIC levels .
Research on Antioxidant Potential
A separate study focused on the antioxidant capacity of the compound using various in vitro assays. The results indicated that it effectively scavenged free radicals and exhibited a higher total antioxidant capacity compared to standard antioxidants like Trolox . This suggests potential applications in preventing oxidative damage in various diseases.
Properties
IUPAC Name |
ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c1-2-20-11(19)9-10(12(13,14)15)17-8-4-3-7(5-16)6-18(8)9/h3-4,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWSMHSMCQCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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